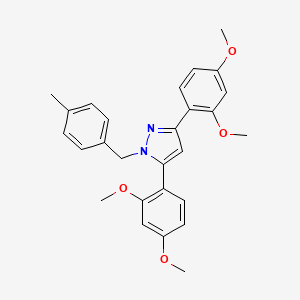
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. It features a propenamide backbone with a cyano group and a thienyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a series of reactions starting from thiophene derivatives.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution or other suitable methods.
Coupling with the Propenamide Backbone: The final step involves coupling the thienyl intermediate with the propenamide backbone under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-METHYLPHENYL)-2-PROPENAMIDE: Similar structure with a methyl group instead of an isopropyl group.
(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ETHYLPHENYL)-2-PROPENAMIDE: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C19H20N2OS |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2OS/c1-12(2)16-8-5-15(6-9-16)7-10-18(22)21-19-17(11-20)13(3)14(4)23-19/h5-10,12H,1-4H3,(H,21,22)/b10-7+ |
InChI-Schlüssel |
NYAVTQBQPCFFBE-JXMROGBWSA-N |
Isomerische SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933063.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933067.png)
![2-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]acetohydrazide](/img/structure/B10933073.png)
![Dimethyl 2-({[2-(4-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B10933090.png)
![1-(4-{[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10933093.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B10933102.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10933107.png)
![3-chloro-N-cycloheptyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933111.png)
![2-[3-(5-Methyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10933114.png)
![4-phenylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10933115.png)
![Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10933124.png)
